molecular formula C16H19NOS B3007697 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2195941-06-9

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B3007697
CAS No.: 2195941-06-9
M. Wt: 273.39
InChI Key: VLDQXRVOKWKTLY-UHFFFAOYSA-N
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Description

The compound 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane belongs to the 8-azabicyclo[3.2.1]octane family, a structural motif prevalent in tropane alkaloids and pharmacologically active molecules . The core structure features a bicyclic system with a nitrogen bridgehead, which is modified by a cyclopropylidene group at position 3 and a 5-methylthiophene-2-carbonyl substituent at position 7. The cyclopropylidene moiety introduces rigidity and electronic effects, while the thiophene-based substituent may enhance lipophilicity and influence receptor binding . This compound is hypothesized to have applications in drug discovery, particularly in modulating neurotransmitter systems or enzyme activity, though specific biological data remain unexplored in the available literature.

Properties

IUPAC Name

(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-10-2-7-15(19-10)16(18)17-13-5-6-14(17)9-12(8-13)11-3-4-11/h2,7,13-14H,3-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDQXRVOKWKTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the use of cycloaddition reactions, such as the [5+2] cycloaddition, which is a powerful reaction to access seven-membered ring systems . The reaction conditions typically involve the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale electrochemical reactions. For example, the electrochemical ODI-[5+2] cascade reaction has been optimized for gram-scale production, utilizing specific electrolytes and additives to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which 3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 8-azabicyclo[3.2.1]octane derivatives arises from variations in substituents attached to the nitrogen bridgehead. Below is a detailed comparison with four analogs (Table 1), followed by a discussion of their implications.

Table 1: Structural and Molecular Comparison of Selected 8-Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane 5-Methylthiophene-2-carbonyl C₁₇H₂₀N₂O₂S 324.4 Thiophene ring with methyl group Target Compound
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane 4-Chlorobenzoyl C₁₇H₁₈ClNO 287.8 Electron-withdrawing chloro group
5-({3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)-2-methoxybenzamide Sulfonyl-methoxybenzamide C₁₈H₂₂N₂O₄S 362.4 Polar sulfonamide group
(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane Trifluoromethoxy phenyl sulfonyl C₁₇H₁₈F₃NO₃S 373.4 Fluorinated sulfonyl group
1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one Trifluoromethyl phenyl ethanone C₁₉H₂₀F₃NO 335.4 Fluorinated ketone substituent

Structural and Electronic Differences

Substituent Type: The target compound incorporates a thiophene-carbonyl group, which introduces sulfur-mediated π-π interactions and moderate lipophilicity. Sulfonyl-containing derivatives () exhibit increased polarity, which may improve aqueous solubility but reduce membrane permeability. The trifluoromethoxy group in adds steric bulk and electron-deficient character, influencing receptor binding kinetics. The trifluoromethyl phenyl ethanone substituent () combines fluorophilicity with ketone reactivity, possibly enabling covalent interactions with biological targets.

Molecular Weight and Lipophilicity: The target compound (MW 324.4) is lighter than sulfonyl analogs (MW 362.4–373.4), suggesting better bioavailability. Its thiophene moiety balances lipophilicity (LogP ~3.5 estimated) compared to the more polar sulfonamides (LogP ~2.0–2.5).

Biological Activity

3-Cyclopropylidene-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane, a compound with a complex bicyclic structure, has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.

Chemical Structure and Properties

The compound's IUPAC name is (3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(5-methylthiophen-2-yl)methanone, and it has the molecular formula C16H19NOSC_{16}H_{19}NOS with a molecular weight of 273.39 g/mol. The structure features a unique combination of a cyclopropylidene group and a thiophene ring, contributing to its distinct reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Cycloaddition Reactions : The [5+2] cycloaddition is commonly employed to construct the bicyclic framework.
  • Electrochemical Methods : Recent advancements have optimized electrochemical reactions for large-scale production, enhancing yield and efficiency.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors, altering their activity and influencing signal transduction pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antiparkinsonian Activity

A study on related azabicyclo compounds highlighted their potential in treating Parkinson's disease by modulating dopamine levels in the brain. This suggests that similar compounds may possess neuroprotective effects, potentially through dopamine receptor interaction or modulation of cholinergic pathways .

Antimicrobial Properties

Thiophene derivatives have been documented to exhibit antimicrobial activities against various pathogens. The presence of the thiophene moiety in this compound may contribute to similar effects, although specific studies are required to confirm this hypothesis.

Anti-inflammatory Effects

Research on related compounds suggests that they may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses.

Case Studies and Research Findings

Several studies have explored the biological effects of azabicyclo compounds:

  • Study on Dopamine Levels : A study demonstrated that certain azabicyclo derivatives significantly reduced catatonic responses induced by chlorpromazine in mice, indicating potential for neuropharmacological applications .
    CompoundCatatonic Response (15 min)Catatonic Response (30 min)
    Control1.02.0
    Atropine0.00.0
    Compound A0.51.0
    Compound B0.00.5
  • Antimicrobial Activity : Related thiophene compounds have shown effectiveness against bacterial strains, suggesting that this compound may also exhibit similar antimicrobial properties pending further investigation.

Q & A

Basic: What synthetic methodologies are effective for constructing the 8-azabicyclo[3.2.1]octane core in this compound?

Answer:
The 8-azabicyclo[3.2.1]octane core can be synthesized via radical cyclization or stereoselective ring-forming reactions . For example:

  • Radical cyclization using n-tributyltin hydride and AIBN in toluene achieves >99% diastereocontrol for structurally similar azabicyclo derivatives (e.g., 1-azabicyclo[4.2.0]octane-8-ones) .
  • Bicyclization strategies involving allyl-substituted azetidin-2-ones yield 7-alkoxy-5,5-dimethyl derivatives, with diastereomeric excesses of 75–78% .
  • For the cyclopropylidene moiety, cyclopropanation via Simmons–Smith or transition-metal-catalyzed methods may be adapted from related systems (e.g., cyclopropylmethyl-substituted azabicyclo compounds) .

Basic: How can the stereochemistry and structural integrity of this compound be validated?

Answer:

  • X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated for bicyclo[3.2.1]octane derivatives in and .
  • NMR spectroscopy : Key signals include:
    • Cyclopropylidene protons: Distinct coupling patterns (e.g., J = 5–8 Hz for geminal cyclopropane protons).
    • Thiophene-carbonyl group: Aromatic protons (δ 6.5–7.5 ppm) and carbonyl resonance (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) and IR spectroscopy can validate molecular formula and functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced: How can diastereoselectivity be optimized during synthesis of the bicyclo core?

Answer:

  • Solvent and catalyst selection : Non-polar solvents (e.g., toluene) paired with AIBN enhance radical cyclization efficiency .
  • Temperature control : Lower temperatures (e.g., 80°C) reduce side reactions while maintaining stereochemical fidelity .
  • Substituent effects : Bulky groups (e.g., tert-butyl in ) on the nitrogen atom can influence ring strain and transition-state geometry, improving selectivity .

Advanced: What structure-activity relationship (SAR) insights exist for substituents on the bicyclo[3.2.1]octane scaffold?

Answer:

  • Cyclopropylidene group : Enhances metabolic stability by reducing oxidative degradation, as seen in analogs with cyclopropylmethyl substitutions .
  • Thiophene-carbonyl moiety : The 5-methylthiophene group may improve binding affinity to targets (e.g., enzymes or receptors) via π-π stacking or hydrophobic interactions .
  • Azabicyclo nitrogen : Methyl or isopropyl substituents ( ) modulate lipophilicity and bioavailability .

Advanced: How can stability and reactivity issues be mitigated during storage and handling?

Answer:

  • Storage conditions : Store under inert gas (argon) at –20°C to prevent hydrolysis of the carbonyl group or cyclopropane ring strain release .
  • Handling precautions : Use gloveboxes for air-sensitive steps (e.g., radical cyclization) and avoid protic solvents that may degrade the bicyclo core .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) to identify vulnerable functional groups .

Advanced: What computational methods are suitable for predicting the compound’s pharmacological profile?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., GPCRs or kinases), leveraging the bicyclo scaffold’s rigidity .
  • Molecular dynamics (MD) simulations : Assess conformational stability of the cyclopropylidene-thiophene moiety in aqueous environments .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications for enhanced reactivity .

Advanced: How should researchers address contradictions in reported bioactivity data for similar azabicyclo compounds?

Answer:

  • Assay standardization : Compare protocols for cell lines, incubation times, and controls (e.g., uses USP standards for antibiotic activity) .
  • Metabolic profiling : Evaluate species-specific metabolism (e.g., cytochrome P450 isoforms) that may alter efficacy .
  • Orthogonal validation : Confirm activity using multiple assays (e.g., enzymatic inhibition + cell viability) to rule out false positives .

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